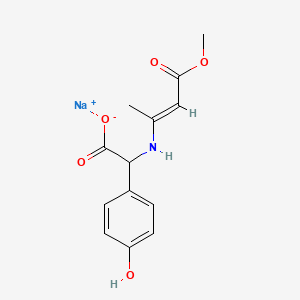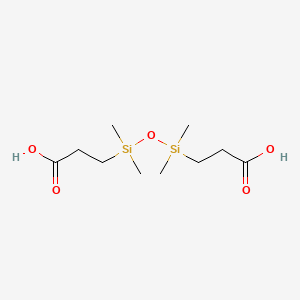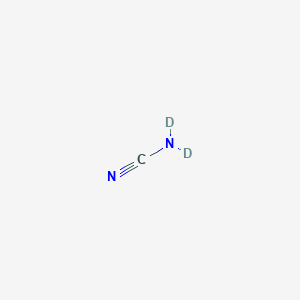
9,12-Octadecadienoic acid (9Z,12Z)-, 1-(chloromethyl)-1,2-ethanediyl ester (9CI); 9,12-Octadecadienoic acid (Z,Z)-, 1-(chloromethyl)-1,2-ethanediyl ester; 3-Chloro-1,2-propanediol dilinoleate; Rac-1,2-bis(linoleoyl)-3-chloropropane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,12-Octadecadienoic acid (9Z,12Z)-, 1-(chloromethyl)-1,2-ethanediyl ester (9CI); 9,12-Octadecadienoic acid (Z,Z)-, 1-(chloromethyl)-1,2-ethanediyl ester; 3-Chloro-1,2-propanediol dilinoleate; Rac-1,2-bis(linoleoyl)-3-chloropropane-1,2-diol is a complex organic compound It is a derivative of linoleic acid, which is a polyunsaturated omega-6 fatty acid commonly found in many vegetable oils
Preparation Methods
The synthesis of 9,12-Octadecadienoic acid (9Z,12Z)-, 1-(chloromethyl)-1,2-ethanediyl ester involves several steps. One common method involves the esterification of linoleic acid with 3-chloro-1,2-propanediol. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion. The product is then purified through distillation or recrystallization.
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The chlorine atom in the 3-chloro-1,2-propanediol moiety can be substituted with other nucleophiles, such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential effects on cellular processes and its role in lipid metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory conditions and metabolic disorders.
Industry: It is used in the production of specialty chemicals, such as surfactants and emulsifiers, due to its unique amphiphilic properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with cellular membranes and enzymes. The ester groups can be hydrolyzed by esterases, releasing linoleic acid and 3-chloro-1,2-propanediol. Linoleic acid is a key component of cell membranes and can be further metabolized to bioactive lipids, which play roles in inflammation and cell signaling. The chlorine atom in 3-chloro-1,2-propanediol can also participate in various biochemical reactions, potentially affecting cellular function.
Comparison with Similar Compounds
Similar compounds include other esters of linoleic acid, such as:
Glycerol trilinoleate: A triester of linoleic acid and glycerol, used in similar applications but with different physical properties.
Linoleic acid methyl ester: A simpler ester of linoleic acid, used as a biodiesel and in the synthesis of other chemicals.
Compared to these compounds, 9,12-Octadecadienoic acid (9Z,12Z)-, 1-(chloromethyl)-1,2-ethanediyl ester has unique properties due to the presence of the chlorine atom and the specific ester linkage, which can influence its reactivity and applications.
Properties
Molecular Formula |
C39H67ClO4 |
|---|---|
Molecular Weight |
635.4 g/mol |
IUPAC Name |
[3-chloro-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C39H67ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,37H,3-10,15-16,21-36H2,1-2H3/b13-11-,14-12-,19-17-,20-18- |
InChI Key |
DRJDHVCKVJFJLH-MAZCIEHSSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCC=CCC=CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3R)-6,7-dimethoxy-3-[(5R)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one](/img/structure/B13833770.png)





![7-Methylidene-2-propan-2-ylbicyclo[2.2.1]heptane](/img/structure/B13833814.png)





